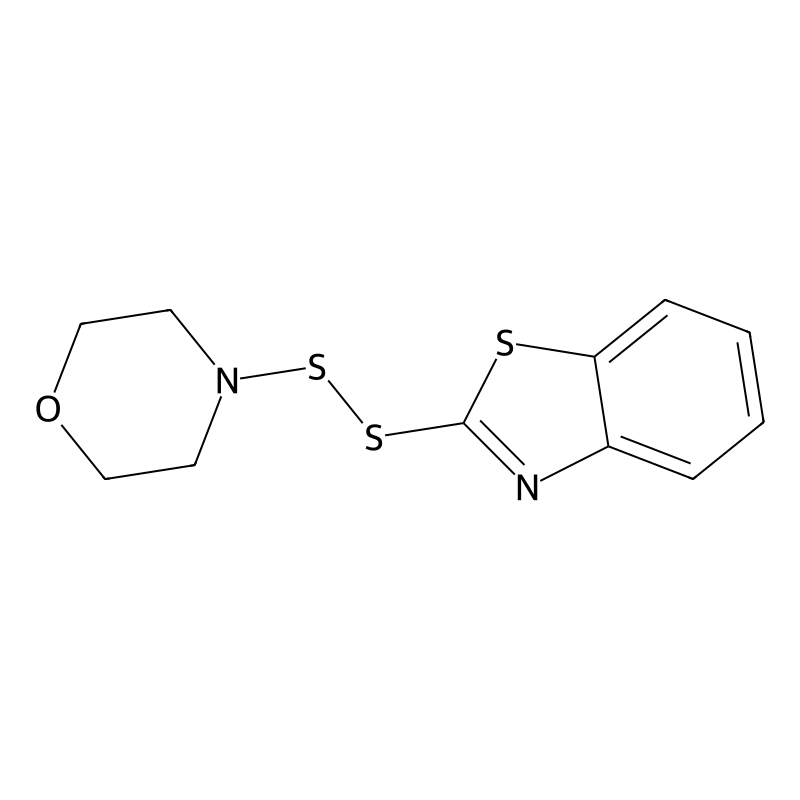

2-(Morpholinodithio)benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Rubber Vulcanization Accelerator

Similar to its close relative, 2-Mercaptobenzothiazole (MBT), 2-MBT has been studied for its potential as a rubber vulcanization accelerator []. However, research suggests that 2-MBT exhibits inferior vulcanization properties compared to MBT [].

Corrosion Inhibition

2-MBT has been explored as a potential corrosion inhibitor for metals. Studies have shown that it can effectively inhibit the corrosion of steel in acidic media [].

2-(Morpholinodithio)benzothiazole is a chemical compound with the molecular formula and a CAS number of 95-32-9. This compound is characterized by the presence of a morpholine ring and a benzothiazole moiety, which contribute to its unique chemical properties. The structure includes sulfur atoms that are integral to its functionality, particularly in rubber vulcanization processes. Its systematic name reflects the specific arrangement of its components, indicating that it is a derivative of benzothiazole with morpholinodithio substituents.

The biological activity of 2-(Morpholinodithio)benzothiazole includes its role in modulating immune responses. Studies indicate that this compound can enhance histamine release and promote cell-mediated immunity . Such properties suggest potential applications in pharmacology, particularly in developing agents that target immune functions.

The synthesis of 2-(Morpholinodithio)benzothiazole can be achieved through several methods. One common approach involves heating a reaction mixture containing morpholine, sulfur, and benzothiazole derivatives at reflux temperatures (around 82-83°C) for a specified duration. This method has been shown to yield high purity products, with reported yields exceeding 94% . The reaction typically requires careful temperature control and stirring to facilitate the formation of the desired compound.

2-(Morpholinodithio)benzothiazole is primarily utilized as a vulcanization accelerator in rubber manufacturing, enhancing the efficiency of crosslinking processes during vulcanization. This application is crucial for improving the mechanical properties and durability of rubber products. Additionally, its potential biological activities may open avenues for further research into therapeutic applications in immunology and related fields .

Interaction studies involving 2-(Morpholinodithio)benzothiazole have demonstrated its reactivity with various chemical agents under specific conditions. For example, when combined with sulfur and zinc oxide, it exhibits notable changes in thermal stability and product formation patterns . Understanding these interactions is vital for optimizing its use in industrial applications and assessing any potential biological implications.

Several compounds share structural similarities with 2-(Morpholinodithio)benzothiazole, including:

- 2-(Morpholinothio)benzothiazole: A closely related compound lacking one sulfur atom compared to the dithio variant.

- Benzothiazole: A simpler structure without the morpholine or dithio substituents.

- Thiazole derivatives: Various thiazole compounds exhibit different reactivities and applications but lack the morpholine functionality.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(Morpholinothio)benzothiazole | Morpholine + thio group | Less reactive than dithio derivative |

| Benzothiazole | Basic benzothiazole structure | No additional functional groups |

| Thiazole derivatives | Varied structures without morpholine | Diverse reactivity profiles depending on substituents |

The uniqueness of 2-(Morpholinodithio)benzothiazole lies in its combination of morpholine and dithio functionalities, which enhance both its chemical reactivity and potential biological activity compared to simpler analogs. This distinctive profile makes it particularly valuable in specialized applications such as rubber manufacturing and possibly in therapeutic contexts.

Physical Description

XLogP3

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 23 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 22 of 23 companies with hazard statement code(s):;

H317 (95.45%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Synthetic rubber manufacturing

Benzothiazole, 2-(4-morpholinyldithio)-: ACTIVE